molecular formula C16H26ClNO2 B2377474 1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1185719-36-1

1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No. B2377474
CAS RN: 1185719-36-1
M. Wt: 299.84
InChI Key: QVSSTLBIZPVRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.86 g/mol. This compound is also known as PTT or Propranolol-Toluenesulfonate and has been used in various research studies to understand its mechanism of action and physiological effects.

Scientific Research Applications

Monomers for Adhesive Polymers

Research has explored the synthesis of new monomers like 1,3-bis(methacrylamido)-2-hydroxypropane, which are used to create adhesive polymers. These polymers have applications in dentistry, due to their ability to etch enamel and dentin without cytotoxic effects, showcasing potential uses in medical adhesive applications (Moszner et al., 2006).

Catalysis in Oxidation of Hydrocarbons

Cationic iron porphyrins have been studied for their catalytic efficiency in the hydroxylation of cyclohexane, using iodosylarene as an oxygen donor. This research highlights the potential of such compounds in facilitating chemical transformations, serving as models for enzymatic processes like those of cytochrome P-450 (Iamamoto et al., 1995).

High-Surface-Area Resins

The suspension copolymerization of certain monomers, including glycidyl methacrylate, has been investigated for creating resins with high surface areas. These materials are of interest for their potential uses in filtration, catalysis, and as supports for various chemical processes (Verweij & Sherrington, 1991).

Molecular Recognition

Optically pure compounds have been developed for molecular recognition applications, enabling the discrimination of isomers through NMR or fluorescence spectroscopy. This research opens up possibilities in analytical chemistry, where specific molecule identification is crucial (Khanvilkar & Bedekar, 2018).

Enantioselective Synthesis

The use of chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids demonstrates the importance of stereochemistry in drug development and synthesis of biologically active compounds (Basavaiah & Krishna, 1995).

properties

IUPAC Name

1-(cyclohexylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-7-9-16(10-8-13)19-12-15(18)11-17-14-5-3-2-4-6-14;/h7-10,14-15,17-18H,2-6,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSSTLBIZPVRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CNC2CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride

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